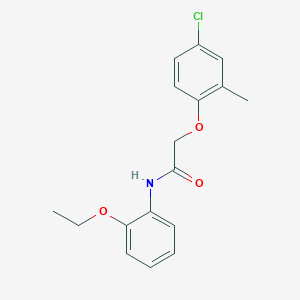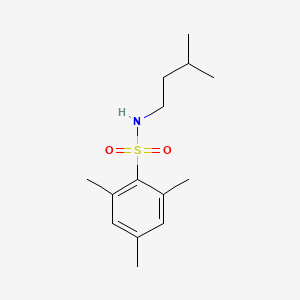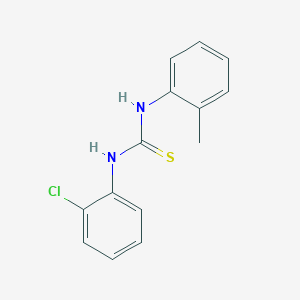![molecular formula C16H16N2O5 B5716763 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5716763.png)
3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide, also known as DPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPC is a derivative of the well-known compound, phthalimide, and has been shown to have a range of interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide is complex and not fully understood. However, it is known that 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide acts as an inhibitor of the enzyme, carbonic anhydrase. Carbonic anhydrase is involved in a range of physiological processes, including the regulation of pH in the body. By inhibiting carbonic anhydrase, 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide is thought to disrupt a range of cellular processes, leading to its observed biological effects.
Biochemical and Physiological Effects:
3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has a range of interesting biochemical and physiological effects. As mentioned previously, 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines. Additionally, 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of new blood vessels. This is an important property in cancer therapy, as tumors require a blood supply in order to grow and spread.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide as a research tool is its potency. 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to have potent biological effects at relatively low concentrations, making it a useful tool for studying a range of cellular processes. Additionally, 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide is its potential toxicity. 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to have toxic effects on some cell types, and care should be taken when working with this compound.
Zukünftige Richtungen
There are a range of future directions for research on 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide. One area of interest is in the development of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide-based cancer therapies. Researchers are currently exploring the use of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide in combination with other anti-cancer drugs, with the aim of improving its efficacy. Additionally, researchers are investigating the potential of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide as a treatment for other diseases, such as Alzheimer's disease. Finally, there is interest in exploring the structure-activity relationship of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide, with the aim of developing more potent and selective inhibitors of carbonic anhydrase.
Conclusion:
In conclusion, 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide, or 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide, is a chemical compound that has a range of potential applications in scientific research. 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to have potent anti-cancer activity, anti-inflammatory effects, and anti-angiogenic effects. While 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has some limitations, such as potential toxicity, it is a useful tool for studying a range of cellular processes. There are a range of future directions for research on 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide, including the development of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide-based cancer therapies and the exploration of its potential as a treatment for other diseases.
Synthesemethoden
The synthesis of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide involves the reaction of phthalimide with 3,4-dimethoxybenzaldehyde. This reaction is catalyzed by a base, such as potassium carbonate, and is carried out in an organic solvent such as dimethylformamide. The resulting product is then treated with an acid, such as hydrochloric acid, to yield 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide. The synthesis of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been well-established in the literature and is relatively straightforward.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to have potent anti-cancer activity, particularly against breast cancer cells. This is thought to be due to its ability to induce apoptosis, or programmed cell death, in cancer cells. 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, due to its ability to inhibit the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] phenyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-20-13-9-8-11(10-14(13)21-2)15(17)18-23-16(19)22-12-6-4-3-5-7-12/h3-10H,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLNRLFOKJOQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)OC2=CC=CC=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)OC2=CC=CC=C2)/N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(cyanomethyl)-2-pyrrolidinylidene]-3-oxo-3-phenylpropanenitrile](/img/structure/B5716690.png)
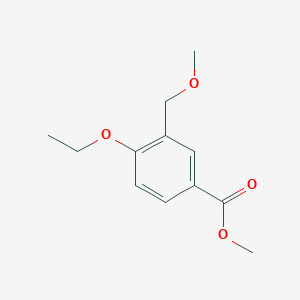
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5716697.png)
![(cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine](/img/structure/B5716700.png)
![4-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5716703.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B5716715.png)
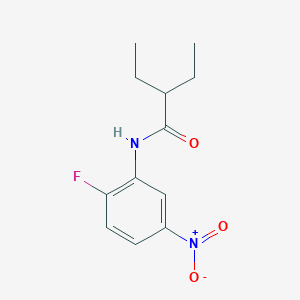
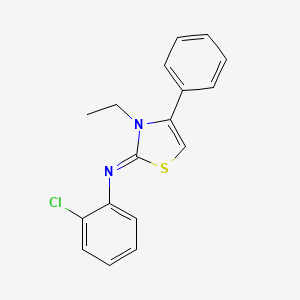
![1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5716738.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B5716742.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5716749.png)
